3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-1H-pyrazole-4-carboxamide with formamide in the presence of a catalyst such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[3,4-d]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[3,4-d]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[3,4-d]pyrimidin-4-ol: Studied for its anticancer properties.
Uniqueness
3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C7H9N5 |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-ethyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H9N5/c1-2-4-5-6(8)9-3-10-7(5)12-11-4/h3H,2H2,1H3,(H3,8,9,10,11,12) |
InChI Key |
MYOSJPRSRNFNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NC=NC2=NN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.